3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid is a synthetic compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole nucleus is known for its presence in various natural products and pharmaceuticals, contributing to a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The reaction conditions often include methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods
Industrial production of indole derivatives, including 3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the indole ring or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Uniqueness
3-{[(tert-butoxy)carbonyl][2-(1H-indol-3-yl)ethyl]amino}propanoic acid is unique due to its specific structure, which combines the indole moiety with a tert-butoxycarbonyl-protected amino group.
Properties
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(23)20(11-9-16(21)22)10-8-13-12-19-15-7-5-4-6-14(13)15/h4-7,12,19H,8-11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDOARRZOSAAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CNC2=CC=CC=C21)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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